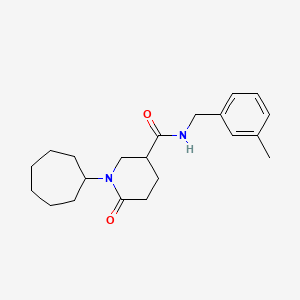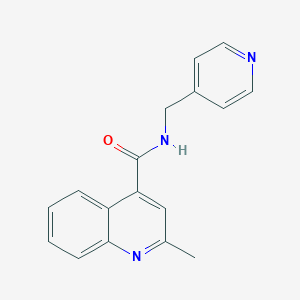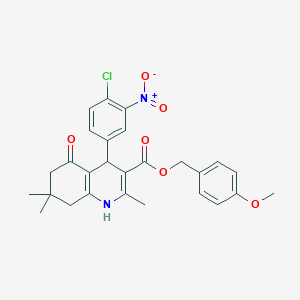
1-cycloheptyl-N-(3-methylbenzyl)-6-oxo-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cycloheptyl-N-(3-methylbenzyl)-6-oxo-3-piperidinecarboxamide is a synthetic compound that belongs to the class of piperidinecarboxamides. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug development.
Applications De Recherche Scientifique
1-cycloheptyl-N-(3-methylbenzyl)-6-oxo-3-piperidinecarboxamide has shown potential applications in medicinal chemistry and drug development. This compound has been reported to exhibit activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also shown potential as an analgesic and anti-inflammatory agent. The compound's ability to interact with specific targets in the body makes it a promising candidate for the development of new drugs.
Mécanisme D'action
The exact mechanism of action of 1-cycloheptyl-N-(3-methylbenzyl)-6-oxo-3-piperidinecarboxamide is not fully understood. However, research suggests that the compound interacts with specific targets in the body, including enzymes and receptors. The compound's interaction with these targets leads to changes in biochemical and physiological processes, resulting in its therapeutic effects.
Biochemical and Physiological Effects:
1-cycloheptyl-N-(3-methylbenzyl)-6-oxo-3-piperidinecarboxamide has been reported to exhibit various biochemical and physiological effects. The compound has shown potential as an anti-inflammatory agent, reducing the production of inflammatory cytokines in the body. It has also been reported to exhibit analgesic effects, reducing pain perception in animal models. Additionally, the compound has shown potential as a neuroprotective agent, protecting neurons from damage in models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-cycloheptyl-N-(3-methylbenzyl)-6-oxo-3-piperidinecarboxamide in lab experiments include its potential as a therapeutic agent and its ability to interact with specific targets in the body. However, the compound's limitations include its relatively low solubility and stability, making it difficult to work with in certain experimental settings.
Orientations Futures
1-cycloheptyl-N-(3-methylbenzyl)-6-oxo-3-piperidinecarboxamide has shown significant potential as a therapeutic agent in various disease models. Future research could focus on developing more stable and soluble formulations of the compound to improve its efficacy. Additionally, research could focus on identifying specific targets in the body that the compound interacts with, leading to a better understanding of its mechanism of action. Finally, further research could investigate the compound's potential as a treatment for other diseases and conditions.
Méthodes De Synthèse
The synthesis of 1-cycloheptyl-N-(3-methylbenzyl)-6-oxo-3-piperidinecarboxamide involves the reaction of cycloheptylamine with 3-methylbenzyl isocyanate in the presence of a catalyst. The resulting intermediate is then reacted with piperidine-3-carboxylic acid to obtain the final product. The synthesis of this compound has been reported in various research articles and can be performed in a laboratory setting.
Propriétés
IUPAC Name |
1-cycloheptyl-N-[(3-methylphenyl)methyl]-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2/c1-16-7-6-8-17(13-16)14-22-21(25)18-11-12-20(24)23(15-18)19-9-4-2-3-5-10-19/h6-8,13,18-19H,2-5,9-12,14-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWNMFNVBHRZDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2CCC(=O)N(C2)C3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49720514 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-methyl-4-piperidinyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-1-phenylcyclopropanecarboxamide](/img/structure/B5136552.png)
![N-methyl-2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanamine hydrochloride](/img/structure/B5136557.png)
![4'-(2-methoxy-4-nitrophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5136564.png)
![2-(2-methoxyethyl)-N-[4-(1H-pyrazol-1-yl)benzyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5136568.png)
![1-[(4-methoxyphenoxy)acetyl]-4-(3-methylbenzyl)piperazine oxalate](/img/structure/B5136571.png)

![ethyl 2-benzyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate](/img/structure/B5136583.png)
![4-methoxy-N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5136591.png)

![N-[4-(1H-indol-2-yl)phenyl]-1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5136602.png)

![N-(3-acetylphenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5136614.png)
![N-allyl-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5136636.png)
![1-acetyl-4-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5136645.png)